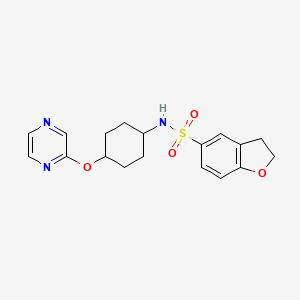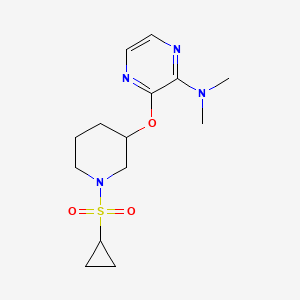
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as PXS-4728A and is a selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is an enzyme that plays a crucial role in various physiological processes.
Mécanisme D'action
PXS-4728A selectively inhibits N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide, which is an enzyme that catalyzes the oxidative deamination of primary amines. This compound is involved in the metabolism of various biogenic amines, including histamine, dopamine, and serotonin. Inhibition of this compound by PXS-4728A leads to the reduction of oxidative stress and inflammation, which are associated with various diseases.
Biochemical and Physiological Effects:
PXS-4728A has been shown to reduce the levels of reactive oxygen species and inflammation in various animal models of diseases. The compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. In addition, PXS-4728A has been shown to reduce neuropathic pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
PXS-4728A has several advantages for lab experiments, including its selectivity for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide and its ability to reduce oxidative stress and inflammation. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on PXS-4728A. One direction is to study the compound's potential therapeutic applications in other diseases, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective inhibitors of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide based on the structure of PXS-4728A. Finally, the mechanism of action of PXS-4728A needs to be further elucidated to understand its therapeutic potential in various diseases.
Méthodes De Synthèse
The synthesis of PXS-4728A involves several steps, starting from the reaction of 3-chloro-4-fluoroaniline with 2,3-dihydrobenzofuran-5-sulfonyl chloride to obtain the intermediate compound. This intermediate is then reacted with 1-tert-butoxycarbonyl-4-hydroxypiperidine to form the N-Boc-protected intermediate. The final step involves the deprotection of the N-Boc group using trifluoroacetic acid to obtain PXS-4728A.
Applications De Recherche Scientifique
PXS-4728A has been extensively studied for its therapeutic potential in various diseases, including diabetes, neuropathic pain, and cardiovascular diseases. The compound has been shown to reduce the levels of reactive oxygen species and inflammation, which are associated with the pathogenesis of these diseases. In addition, PXS-4728A has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Propriétés
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-26(23,16-5-6-17-13(11-16)7-10-24-17)21-14-1-3-15(4-2-14)25-18-12-19-8-9-20-18/h5-6,8-9,11-12,14-15,21H,1-4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKWKALTLFQJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide](/img/structure/B2901997.png)
![Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2902000.png)

![2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2902003.png)
![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2902006.png)


![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2902013.png)

![3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2902015.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2902019.png)
